molecular formula C62H68F6N10O13 B1191664 Pasireotide ditrifluoroacetate

Pasireotide ditrifluoroacetate

Katalognummer B1191664
Molekulargewicht: 1275.25
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pasireotide(SOM 230) is a stable cyclohexapeptide somatostatin mimic that exhibits unique high-affinity binding to human somatostatin receptors (subtypes sst1/2/3/4/5, pKi=8.2/9.0/9.1/<7.0/9.9 respectively).  in vitro: SOM230 showed a lower potency of GH release inhibition (IC(50), 0.5 nM), compared with OCT (IC(50), 0.02 nM) and SRIF-14 (IC(50), 0.02 nM). A positive correlation was found between sst(2) but not sst(5) mRNA levels in the adenoma cells and the inhibitory potency of OCT on GH release in vivo and in vitro, and the effects of SOM230 and SRIF-14 in vitro. In cultures of human fetal pituitary cells, SOM230 inhibited GH secretion by 42 +/- 9% (P = 0.002) but had no effect on TSH release. SOM230 inhibited GH release from GH-secreting adenoma cultures by 34 +/- 8% (P = 0.002), PRL by 35 +/- 4% from PRL-secreting adenomas (P = 0.01), and alpha-subunit secretion from nonfunctioning pituitary adenomas by 46 +/- 18% (P = 0.34).  in vivo: On day 7, there was a decrease in serum insulin levels from 1.06 ± 0.28 μg/L to 0.37 ± 0.17 μg/L (P = .0128) and a significant increase in serum glucose from 4.2 ± 0.45 mmol/L to 7.12 ± 1.06 mmol/L (P = .0075) in the treatment group but no change in the control group [4]. In wild-type mice, both octreotide and pasireotide significantly attenuated knee joint swelling and histopathologic manifestations of arthritis to an extent comparable to that of dexamethasone. In SSTR2(-/-) mice, the antiinflammatory effects of both octreotide and pasireotide were completely abrogated .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Potential Applications

Pasireotide, a multi-receptor ligand somatostatin analogue, exhibits high binding affinity for somatostatin receptor subtypes sst(1,2,3) and sst(5). It has shown potential efficacy in conditions like acromegaly and Cushing's disease due to its ability to suppress GH, IGF-I, and ACTH secretion. Additionally, pasireotide may have clinical advantages in treating carcinoid tumors, as indicated by its prolonged hormone secretion inhibition in animal models and the expression of multiple sst receptors in these tumors. Its potential in antineoplastic therapy is suggested by observed in vitro activities like sst receptor-mediated apoptosis and antiangiogenesis (Schmid, 2008).

Efficacy and Safety in Acromegaly Treatment

Pasireotide has demonstrated efficacy and tolerability in treating acromegaly, as shown in a randomized, multicenter, phase II trial. It offers potential advantages over somatostatin analogs octreotide and lanreotide, which are sst(2)-preferential, due to pasireotide's binding profile. After treatment, a significant proportion of patients achieved biochemical response and tumor volume reduction (Petersenn et al., 2010).

Treatment of Advanced Neuroendocrine Tumors

In a phase II study, pasireotide showed efficacy and tolerability in patients with advanced neuroendocrine tumors (NETs) resistant to octreotide LAR. It effectively controlled symptoms like diarrhea and flushing in a significant portion of patients. The study also indicated the feasibility of managing common drug-related adverse events, like hyperglycemia, with medical interventions (Kvols et al., 2012).

Role in Cushing's Disease

Pasireotide is the first medical therapy approved for adult patients with Cushing’s disease who are not candidates for surgery or have experienced surgery failure. Studies have shown that it can lead to disease control and improvement in clinical signs and symptoms, although glucose metabolism deterioration is a common adverse event. The management of such adverse events, especially hyperglycemia, has been a focal point in its clinical application (Simeoli et al., 2019).

Potential in Postoperative Pancreatic Fistula Prevention

A study evaluating pasireotide in preventing postoperative pancreatic fistula following pancreatic resection indicated its potential in reducing clinically significant postoperative pancreatic fistula, leak, or abscess, suggesting its usefulness in perioperative management (Allen et al., 2014).

Eigenschaften

Produktname

Pasireotide ditrifluoroacetate

Molekularformel

C62H68F6N10O13

Molekulargewicht

1275.25

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.